Cas no 2680888-77-9 (benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate)

benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate
- EN300-28296133
- 2680888-77-9
-
- インチ: 1S/C16H16BrNO2/c1-11-9-15(12(2)8-14(11)17)18-16(19)20-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19)
- InChIKey: WUIXSXRWWDCGER-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C)=C(C=C1C)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 333.03644g/mol
- どういたいしつりょう: 333.03644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 38.3Ų
benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28296133-0.25g |
benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |
2680888-77-9 | 95.0% | 0.25g |
$513.0 | 2025-03-19 | |
Enamine | EN300-28296133-10.0g |
benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |
2680888-77-9 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
Enamine | EN300-28296133-1.0g |
benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |
2680888-77-9 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
Enamine | EN300-28296133-2.5g |
benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |
2680888-77-9 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
Enamine | EN300-28296133-10g |
benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |
2680888-77-9 | 10g |
$2393.0 | 2023-09-07 | ||
Enamine | EN300-28296133-5g |
benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |
2680888-77-9 | 5g |
$1614.0 | 2023-09-07 | ||
Enamine | EN300-28296133-1g |
benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |
2680888-77-9 | 1g |
$557.0 | 2023-09-07 | ||
Enamine | EN300-28296133-0.1g |
benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |
2680888-77-9 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
Enamine | EN300-28296133-0.05g |
benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |
2680888-77-9 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
Enamine | EN300-28296133-0.5g |
benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate |
2680888-77-9 | 95.0% | 0.5g |
$535.0 | 2025-03-19 |
benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
benzyl N-(4-bromo-2,5-dimethylphenyl)carbamateに関する追加情報
Benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate: A Comprehensive Overview
The compound with CAS No. 2680888-77-9, commonly referred to as benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which combines a benzyl group with a substituted phenyl ring containing bromine and methyl substituents. The benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate structure exhibits interesting physicochemical properties, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the design of kinase inhibitors and other enzyme-targeting agents. The bromine substituent on the phenyl ring plays a crucial role in modulating the electronic properties of the molecule, which can enhance its binding affinity to specific biological targets.
The synthesis of benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate involves a multi-step process that typically begins with the preparation of the substituted aniline derivative. This is followed by carbamate formation through reaction with benzyl chloroformate or similar reagents. The optimization of reaction conditions has been a focus of recent research to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to streamline the production process.
In terms of applications, benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate has shown promise in polymer chemistry as well. Its ability to act as a cross-linking agent in polyurethane systems has been investigated, with studies demonstrating enhanced mechanical properties in resulting materials. This highlights its versatility across different chemical disciplines.
From an environmental standpoint, the degradation pathways of benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate have been studied to assess its environmental impact. Research indicates that under certain conditions, such as microbial degradation or photolysis, the compound can break down into less complex molecules. These findings are crucial for ensuring sustainable practices in its production and use.
Looking ahead, ongoing research is focused on expanding the utility of benzyl N-(4-bromo-2,5-dimethylphenyl)carbamate in advanced materials and therapeutic agents. Collaborative efforts between academic institutions and industry partners are expected to unlock new potential applications for this versatile compound.
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